

Emeguisin B structural elucidation challenges

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Compound Focus: Emeguisin B

CAS No.: 117032-55-0

Cat. No.: S13214378

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FAQs on Emeguisin B Structural Elucidation

Here are answers to common technical questions you might encounter:

- **What are the primary challenges in elucidating the structure of Emeguisin B?** The main challenges stem from its complex **depsidone skeleton**, which features multiple chiral centers and halogenations. Precise determination requires combining data from NMR ([1] [2]), MS ([1]), and X-ray crystallography or ECD calculations ([1]) to confirm the absolute configuration and the positions of substituents like the chloro group and two 1-methylprop-1-enyl groups ([1] [2]).
- **Which spectroscopic techniques are essential for characterization?** A multi-technique approach is mandatory for confident identification:
 - **NMR (1D & 2D):** Critical for establishing the planar structure, identifying the benzo[b][1,4]benzodioxepin core, and confirming the connectivity of the two but-2-en-2-yl groups ([1] [2]).
 - **Mass Spectrometry (HRMS):** Essential for determining the exact molecular formula (C₂₄H₂₅ClO₅) and mass (428.9 g/mol) ([1] [3]).
 - **X-ray Crystallography/ECD:** Necessary to resolve the stereochemistry of the double bonds in the side chains (E or Z configuration) and any chiral centers ([1]).
- **How can I confirm the position of the chlorine atom?** The chlorine atom's position is typically confirmed through detailed analysis of **1H and 13C NMR chemical shifts** and **HMBC correlations**.

The distinct chemical environment of the chlorine-substituted carbon (C-2) and its coupling with neighboring protons provide definitive evidence ([1] [4]).

- **What is the biosynthetic origin of Emeguisin B? Emeguisin B** is a polyketide-derived depsidone biosynthesized by a collaborative pair of polyketide synthases (PKSs) in *Aspergillus unguis*: a highly-reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). The pathway involves skeleton assembly, followed by tailoring steps including ether bond formation by a cytochrome P450 enzyme (DepG), decarboxylation (DepF), and finally, multiple halogenations by a specific halogenase to yield the final active compound ([5]).
- **What are the key biological activities of Emeguisin B? Emeguisin B** exhibits a range of promising bioactivities:
 - **Antimicrobial:** It shows broad-spectrum activity against Gram-positive bacteria (e.g., *Staphylococcus aureus*) and pathogenic fungi (e.g., *Microsporium gypseum*, *Cryptococcus neoformans*), with mechanisms involving disruption of microbial membrane integrity ([1]).
 - **Anticancer:** Preliminary studies and molecular docking indicate potential growth inhibition against various cancer cell lines ([1] [6]).
 - **Anti-osteoclastogenic:** It suppresses RANKL-induced osteoclast differentiation, suggesting potential for osteoporosis treatment ([1]).

Troubleshooting Common Experimental Challenges

| Challenge | Possible Cause | Solution |
|--------------------------|---|---|
| Low compound yield | Suboptimal fermentation conditions or inefficient extraction. | Use the OSMAC (One Strain Many Compounds) strategy: vary culture media (e.g., Bennett's broth, oatmeal), carbon/nitrogen sources, and use seawater for marine isolates [7]. |
| Poor spectral resolution | Compound impurity or low concentration. | Re-purify using preparatory TLC or HPLC. For NMR, increase sample concentration or use a higher-field instrument [4] [2]. |

| Challenge | Possible Cause | Solution |
|--|--|---|
| Inconsistent bioactivity | Compound instability or degradation. | Conduct stability studies under various pH and temperature conditions. Use fresh samples for bioassays and store at -20°C in the dark [8]. |
| Difficulty in stereochemistry assignment | Lack of suitable crystals for X-ray diffraction. | Use computational methods like Electronic Circular Dichroism (ECD) calculations and compare experimental spectra with predicted curves [1]. |

Experimental Protocols & Data

Key Physicochemical Properties of Emeguisin B

| Property | Value / Description |
|------------------------------|--|
| CAS Number | 117032-55-0 [1] [3] |
| Molecular Formula | C ₂₄ H ₂₅ ClO ₅ [1] [3] |
| Molecular Weight | 428.9 g/mol [1] [3] |
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] [3] |
| XLogP3 | 7.2 (Indicates high lipophilicity) [3] |
| Hydrogen Bond Donor Count | 1 [3] |
| Hydrogen Bond Acceptor Count | 5 [3] |

Summary of Reported Bioactivities

| Bioactivity | Assay / Model | Result / Potency |
|-----------------------|---|---|
| Antimicrobial | In vitro against <i>Staphylococcus aureus</i> and <i>Microsporium gypseum</i> | MIC value: 16 µg/mL [1] |
| Anti-osteoclastogenic | RANKL-induced osteoclast differentiation in bone marrow macrophages | 78% reduction in TRAP activity at 10 µM [1] |
| Larvicidal | Against <i>Aedes aegypti</i> larvae | LC ₅₀ : 4.3 ppm [1] |

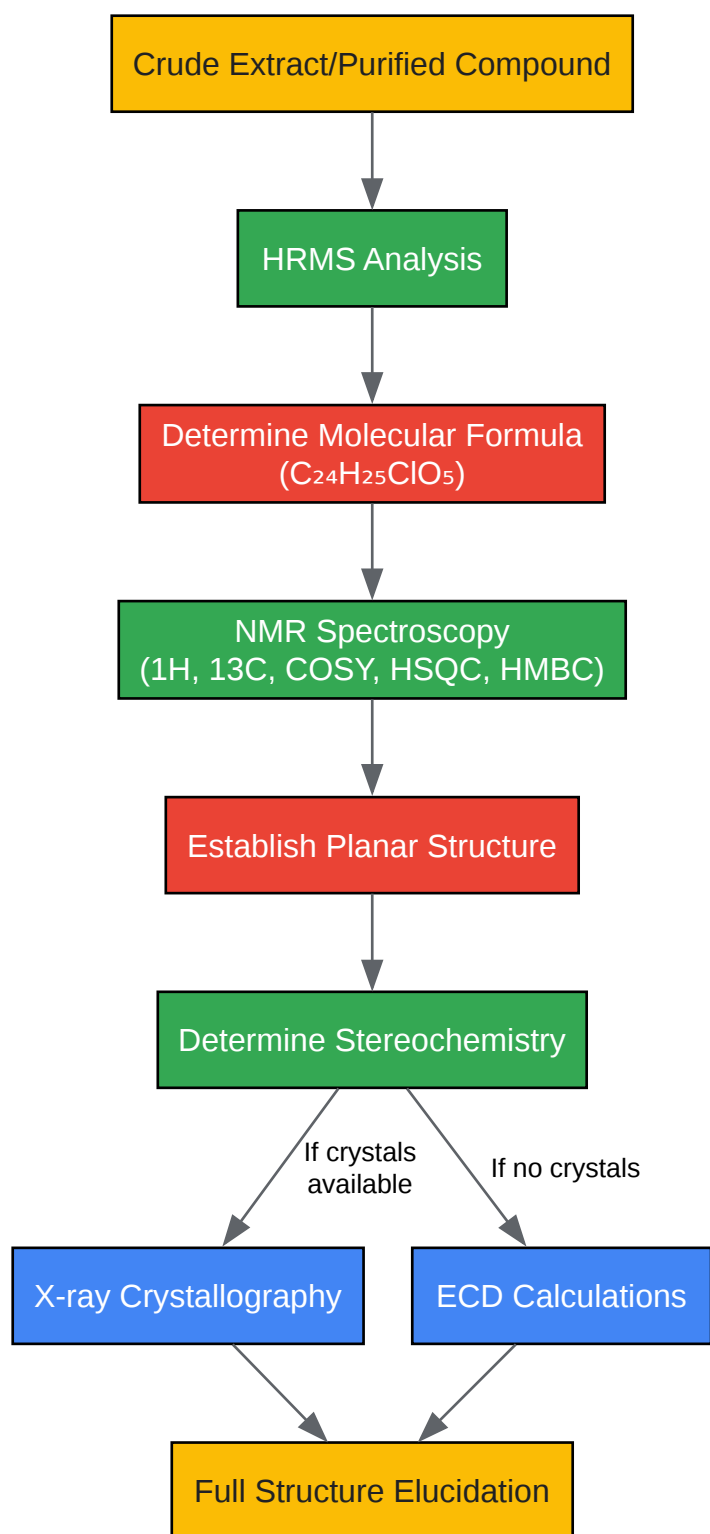
Protocol for Isolation and Purification from *Aspergillus unguis*

This protocol is adapted from multiple studies on *A. unguis* [4] [2] [7].

- **Fermentation:** Inoculate the fungal strain in a suitable liquid medium (e.g., Bennett's broth, potato dextrose broth, or malt extract broth). Incubate with shaking at 28°C for 2-4 weeks.
- **Extraction:** Separate the mycelia from the broth by filtration. Extract the broth with ethyl acetate (EtOAc). Alternatively, the mycelial mass can also be extracted with EtOAc or methanol.
- **Concentration:** Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude gum or solid.
- **Purification:** Subject the crude extract to a combination of chromatographic techniques:
 - **Normal-phase Silica Gel Chromatography:** Use a gradient of hexane/ethyl acetate or dichloromethane/methanol to separate fractions.
 - **Size-exclusion Chromatography (Sephadex LH-20):** Further purify fractions using a solvent like methanol or dichloromethane/methanol.
 - **Preparative Thin-Layer Chromatography (PTLC) or HPLC:** Use these for final purification of **Emeguisin B** to homogeneity. Monitor all steps using TLC or analytical HPLC.

Workflow for Structural Elucidation

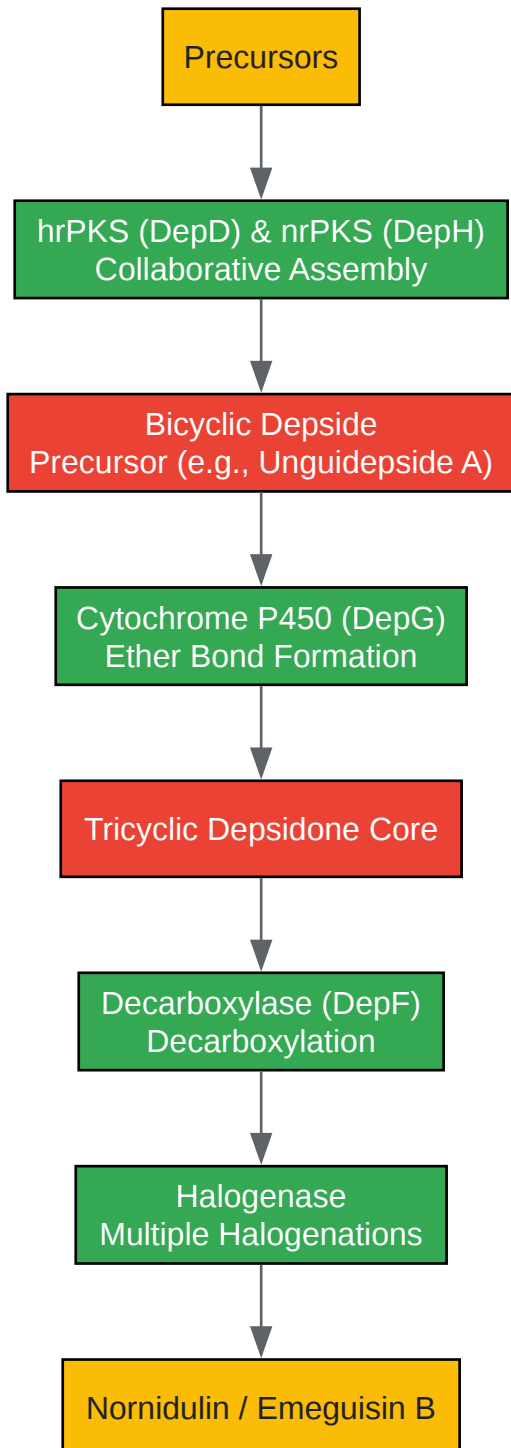
The following diagram outlines the logical sequence and techniques used to fully characterize **Emeguisin B**.



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Biosynthetic Pathway of Depsidones like Emeguisin B

This diagram illustrates the key enzymatic steps in the formation of the depsidone core, as revealed by recent genetic studies [5].



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